Titanium trioxide

Vue d'ensemble

Description

Titanium trioxide, with the chemical formula TiO₃, is an inorganic compound known for its unique properties. It is a white crystalline solid with a high melting point and hardness. This compound is almost insoluble in water at room temperature but can dissolve in some strong acids or alkali solutions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Titanium trioxide can be synthesized through various methods, including thermal decomposition, sol-gel method, and hydrothermal synthesis. The thermal decomposition method involves decomposing precursors such as titanate or titanate at high temperatures to produce this compound . The sol-gel method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase. Hydrothermal synthesis involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures .

Industrial Production Methods: In industrial settings, this compound is often produced through the thermal decomposition of titanium-containing compounds. This process typically requires high temperatures and controlled environments to ensure the purity and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Titanium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form higher oxides such as titanium dioxide (TiO₂). This reaction typically requires an oxidizing agent and elevated temperatures.

Reduction: Reduction of this compound can produce lower oxides such as titanium monoxide (TiO).

Substitution: this compound can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups. These reactions usually require specific catalysts and controlled conditions.

Major Products: The major products formed from these reactions include various titanium oxides, each with distinct properties and applications .

Applications De Recherche Scientifique

Photocatalysis

TiO₂ is widely recognized for its photocatalytic properties, which allow it to facilitate chemical reactions in the presence of light. This property is exploited in various applications:

- Environmental Remediation : TiO₂ is used to degrade organic pollutants in water and air. It can break down harmful substances like volatile organic compounds (VOCs) and pesticides under UV light.

- Self-Cleaning Surfaces : Coatings containing TiO₂ can decompose organic dirt when exposed to sunlight, making surfaces self-cleaning.

| Application | Description | Key Benefits |

|---|---|---|

| Environmental Remediation | Degradation of pollutants in air/water | Reduces environmental toxicity |

| Self-Cleaning Surfaces | Coatings that decompose dirt | Low maintenance and cost-effective |

Pigments and Coatings

TiO₂ is extensively used as a white pigment in paints, coatings, plastics, and cosmetics due to its high refractive index and opacity.

- Pigmentation : Its ability to scatter light makes it ideal for creating bright white colors in various products.

- UV Protection : In sunscreens, TiO₂ serves as a physical UV filter, protecting the skin from harmful rays.

| Application | Description | Key Benefits |

|---|---|---|

| Pigmentation | White pigment in paints and plastics | High opacity and brightness |

| UV Protection | Active ingredient in sunscreens | Effective against UV radiation |

Biomedical Applications

The biomedical field has seen significant advancements with the use of TiO₂ due to its biocompatibility and photocatalytic properties.

Cancer Treatment

TiO₂ nanoparticles are being explored for their potential in photodynamic therapy (PDT) for cancer treatment. When activated by light, TiO₂ can produce reactive oxygen species (ROS) that induce apoptosis in cancer cells.

- Case Study : Research indicates that irradiated TiO₂ nanoparticles can selectively target lung and breast cancer cells, leading to cell death while sparing healthy tissue .

Antimicrobial Properties

TiO₂ exhibits strong antimicrobial activity, making it useful in medical devices and coatings.

- Application : Coatings on surgical instruments can reduce the risk of infection by killing bacteria upon contact .

| Application | Description | Key Benefits |

|---|---|---|

| Cancer Treatment | Use in photodynamic therapy | Targeted destruction of cancer cells |

| Antimicrobial Coatings | Coatings on medical devices | Reduces infection risk |

Energy Applications

TiO₂ plays a crucial role in energy conversion technologies.

Solar Cells

TiO₂ is utilized in dye-sensitized solar cells (DSSCs), where it acts as a semiconductor that converts sunlight into electricity.

- Efficiency Improvements : Recent innovations involve doping TiO₂ with other materials to enhance its light absorption capabilities .

Batteries

Titanium sub-oxides derived from TiO₂ are being studied for their applications in lithium-ion batteries due to their electrical conductivity and stability.

| Application | Description | Key Benefits |

|---|---|---|

| Solar Cells | Component in dye-sensitized solar cells | Renewable energy generation |

| Batteries | Conductive materials in lithium-ion batteries | Improved performance and longevity |

Mécanisme D'action

Titanium trioxide can be compared with other titanium oxides such as titanium dioxide (TiO₂) and titanium monoxide (TiO):

Titanium Dioxide (TiO₂): Known for its high stability and wide range of applications, including as a pigment and in photocatalysis.

Titanium Monoxide (TiO): A black semiconducting solid used in specialized applications such as electronic devices.

Uniqueness: this compound stands out due to its specific properties, such as its high melting point and hardness, as well as its ability to act as a catalyst in various chemical reactions .

Comparaison Avec Des Composés Similaires

- Titanium dioxide (TiO₂)

- Titanium monoxide (TiO)

- Titanium sesquioxide (Ti₂O₃)

Titanium trioxide’s unique combination of properties and versatility makes it a valuable compound in both scientific research and industrial applications.

Activité Biologique

Titanium dioxide (TiO2) is a widely studied compound known for its diverse applications in various fields, including cosmetics, pharmaceuticals, and environmental science. This article focuses on the biological activity of TiO2, particularly its antimicrobial properties, cytotoxic effects on cancer cells, biocompatibility, and potential genotoxicity.

Overview of Titanium Dioxide

TiO2 occurs in three primary crystalline forms: anatase, rutile, and brookite. Each polymorph exhibits unique properties that influence its biological interactions. The compound is often utilized in nanostructured forms (nanoparticles) due to their enhanced surface area and reactivity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of TiO2 nanoparticles (NPs). For instance, a study synthesized TiO2 NPs using propolis extract and evaluated their antimicrobial activity against various bacterial strains. The results indicated significant inhibition zones against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with maximum zones of inhibition observed at concentrations of 100 µg/mL .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 16 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 17 |

Cytotoxicity Against Cancer Cells

TiO2 NPs have shown promising results in cancer treatment. A recent study reported that synthesized TiO2 NPs exhibited potent cytotoxicity against several human cancer cell lines, including liver (HepG-2), colon (Caco-2), and breast (MDA-MB-231) cancers. The half-maximal inhibitory concentration (IC50) values were found to be 8.5 µg/mL for HepG-2, 11.0 µg/mL for Caco-2, and 18.7 µg/mL for MDA-MB-231 cells .

Biocompatibility and Cellular Interactions

The biocompatibility of TiO2 is crucial for its application in biomedical fields. Research indicates that TiO2 can promote osteoblast differentiation and enhance alkaline phosphatase (ALP) expression in human fetal osteoblasts, suggesting its potential as a bioactive factor in bone tissue engineering . Additionally, TiO2 surfaces have been shown to support neural cell growth, making them suitable for neuroprosthetic applications .

Genotoxicity Concerns

Despite its beneficial properties, concerns regarding the genotoxicity of TiO2 NPs have emerged. Case studies conducted by the OECD highlighted the need for integrated approaches to assess the genotoxic potential of nano-TiO2. In vitro studies indicated that exposure to TiO2 NPs could lead to oxidative DNA damage and increased mutation frequency in alveolar cells . These findings underscore the importance of evaluating the safety profiles of nanomaterials.

Case Studies

- OECD Case Study on Genotoxicity : This study focused on the read-across approach to assess the genotoxicity of nano-TiO2, illustrating how integrated testing strategies can predict potential hazards associated with nanomaterials .

- In Vivo Studies : Research involving inhalation exposure to TiO2 NPs in animal models revealed that while larger particles were effectively cleared by macrophages, smaller nanoparticles could accumulate in tissues, leading to chronic inflammation and potential carcinogenic effects .

Propriétés

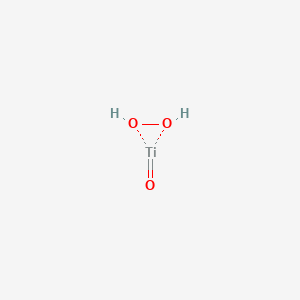

IUPAC Name |

hydrogen peroxide;oxotitanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O2.O.Ti/c1-2;;/h1-2H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIVNMVWRDMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OO.O=[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316491 | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.881 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-55-4 | |

| Record name | Titanium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Titanium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.